molecular formula C7H6N4O2 B580493 2-(Azidomethyl)nicotinic acid CAS No. 1700604-18-7

2-(Azidomethyl)nicotinic acid

Cat. No. B580493
CAS RN: 1700604-18-7
M. Wt: 178.151
InChI Key: RTDBCLUAIVGVLV-UHFFFAOYSA-N
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Description

“2-(Azidomethyl)nicotinic acid” is an RNA icSHAPE probe used for live-cell RNA structure profiling across the genome . The icSHAPE method uses this compound in a chemoaffinity method to probe RNA structure . It has an empirical formula of C10H8N6O and a molecular weight of 228.21 .


Synthesis Analysis

The synthesis of “2-(Azidomethyl)nicotinic acid” involves the use of 2-methylnicotinic acid imidazolide (NAI), which is a highly pure form of the compound . This compound forms 2’-O-adducts on single-stranded regions of RNA that can be detected by Selective 2’-Hydroxyl Acylation and Primer Extension (SHAPE) .


Molecular Structure Analysis

The molecular structure of “2-(Azidomethyl)nicotinic acid” is represented by the formula C7H6N4O2 . It has an average mass of 178.148 Da and a monoisotopic mass of 178.049072 Da .


Chemical Reactions Analysis

“2-(Azidomethyl)nicotinic acid” reacts with all RNA nucleotides without bias, providing high-resolution mapping . It is used in the icSHAPE method to probe RNA structure . It can also block the function of gRNA and CRISPR systems, which can be reactivated by removing the azidomethylnicotinyl (AMN) groups with Staudinger reduction .


Physical And Chemical Properties Analysis

“2-(Azidomethyl)nicotinic acid” has a molecular weight of 228.21 . It is available in powder form and should be stored at a temperature of -20°C .

Scientific Research Applications

Safety And Hazards

The safety information for “2-(Azidomethyl)nicotinic acid” includes GHS02 and GHS07 hazard statements . It is classified as H242 - H315 - H319 and should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

The use of “2-(Azidomethyl)nicotinic acid” in the icSHAPE method for live-cell RNA structure profiling presents promising future directions . It provides a tool for identifying regions that may be susceptible to therapeutic targeting . The ability to control nucleic acid cleavage and gene editing in live cells also opens up new possibilities for research and therapeutic applications .

properties

IUPAC Name

2-(azidomethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-11-10-4-6-5(7(12)13)2-1-3-9-6/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDBCLUAIVGVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azidomethyl)nicotinic acid

Q & A

Q1: How does 2-(Azidomethyl)nicotinic acid acyl imidazole (NAI-N3) help identify aptamers within a pool of RNA sequences?

A1: NAI-N3 is a SHAPE (Selective 2′-Hydroxyl Acylation analyzed by Primer Extension) reagent used to probe RNA structure. [] In the context of aptamer discovery, NAI-N3 preferentially acylates the 2′-hydroxyl group of riboses in flexible and accessible regions of RNA molecules. [] When an aptamer binds to its target ligand, its structure often changes, leading to alterations in the accessibility of certain ribose groups. NAI-N3 reacts differently with the bound and unbound forms of the aptamer, creating a distinct pattern of acylation.

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